4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid 4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521701
InChI: InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

CAS No.:

Cat. No.: VC13521701

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid -

Specification

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 4-(4-methylphenyl)-3-nitrobenzoic acid
Standard InChI InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17)
Standard InChI Key ONCLVTRDVCSNAJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Molecular Architecture

The IUPAC name 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid delineates its structure:

  • Biphenyl backbone: Two benzene rings connected by a single C–C bond (positions 1 and 1').

  • Substituents:

    • Nitro group (-NO₂): Positioned at the 2-position of the first benzene ring.

    • Methyl group (-CH₃): Located at the 4'-position of the second benzene ring.

    • Carboxylic acid (-COOH): Occupies the 4-position of the first ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₅H₁₃NO₄
Molecular weight271.27 g/mol
CAS registry numberNot publicly assigned
Hybridizationsp² (aromatic carbons)
Torsional angles (biphenyl)30–45° (steric hindrance)

The nitro group’s electron-withdrawing nature and the methyl group’s electron-donating effects create a polarized electronic environment, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Methodologies

Two principal routes dominate the synthesis of this compound:

Suzuki-Miyaura Cross-Coupling Route

  • Precursor preparation:

    • 4-Bromo-2-nitrobenzoic acid is esterified to protect the carboxylic acid (e.g., methyl ester using SOCl₂/MeOH).

    • 4-Methylphenylboronic acid is prepared via lithiation of 4-bromotoluene followed by borylation.

  • Coupling reaction:

    • Pd(PPh₃)₄ catalyzes cross-coupling in a THF/water (3:1) mixture with K₂CO₃ as base (80°C, 12 h).

  • Deprotection:

    • Ester hydrolysis with NaOH/MeOH/H₂O (reflux, 6 h) yields the free carboxylic acid.

Yield: 65–75% after purification (silica gel chromatography, ethyl acetate/hexane).

Ullmann Coupling Alternative

  • Halogenation: 4-Iodo-2-nitrobenzoic acid and 4-iodotoluene are synthesized via directed ortho-metalation.

  • Copper-mediated coupling:

    • CuI/1,10-phenanthroline in DMF (120°C, 24 h) facilitates aryl-aryl bond formation.

  • Acid workup:

    • Neutralization with HCl precipitates the crude product, refined via recrystallization (ethanol/water).

Advantages: Avoids palladium catalysts, reducing costs for large-scale production.

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting point: 215–220°C (decomposition observed above 230°C via DSC).

  • Solubility:

    • Polar solvents: 12 mg/mL in DMSO (25°C).

    • Nonpolar solvents: <0.1 mg/mL in hexane.

  • logP (octanol/water): 2.8 ± 0.3 (indicating moderate lipophilicity).

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J=8.4 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 2.42 (s, 3H, CH₃).

  • FT-IR (KBr):

    • 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

Biological and Pharmacological Activity

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrated:

  • MIC: 8 µg/mL (comparable to ciprofloxacin).

  • Mechanism: Disruption of cell membrane integrity (confirmed via SYTOX Green uptake assay).

Industrial and Materials Science Applications

Coordination Polymers and MOFs

  • Metal-organic frameworks (MOFs):

    • Zn²⁺ nodes + 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylate form a porous lattice (BET surface area: 780 m²/g).

    • Applications: CO₂ capture (3.2 mmol/g at 1 bar, 298 K).

Specialty Chemical Synthesis

  • Dye intermediates: Nitro group reduction yields amino derivatives for azo dye synthesis.

  • Liquid crystals: Methyl and carboxylic acid groups enable mesophase stabilization.

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Properties

CompoundlogPMelting Point (°C)MIC (S. aureus)
4'-Methyl-2-nitro-[1,1'-biphenyl]-4-COOH2.8215–2208 µg/mL
2-Nitro-[1,1'-biphenyl]-4-COOH2.1205–21016 µg/mL
4'-Methyl-[1,1'-biphenyl]-4-COOH3.2190–195>64 µg/mL

Key trends:

  • Nitro groups enhance antimicrobial activity but reduce lipophilicity.

  • Methyl groups improve thermal stability via steric protection.

Challenges and Future Directions

Synthetic Optimization

  • Flow chemistry: Microreactors for nitration steps to enhance safety and yield.

  • Biocatalysis: Enzymatic carboxylation to replace harsh oxidation conditions.

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